REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.O.O.O.O.O.O.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>>[ClH:1].[ClH:1].[ClH:1].[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH2:2][N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH:4]=1 |f:1.2.3.4.5.6.7,8.9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.N1CCNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was treated
|
Type
|
CUSTOM
|
Details
|
according to the general preparation 1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.Cl.N1=CC(=CC=C1)CN1CCNCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |